molecular formula C8H5Cl2N3OS B12063479 2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 680217-99-6

2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B12063479
CAS No.: 680217-99-6
M. Wt: 262.12 g/mol
InChI Key: YJOPLIILRKEWAF-UHFFFAOYSA-N
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Description

Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- is a heterocyclic compound that contains a pyridine ring substituted with chlorine atoms at positions 2 and 6, and a 1,3,4-oxadiazole ring substituted with a methylthio group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- typically involves multiple steps. One common method starts with the chlorination of pyridine to obtain 2,6-dichloropyridine. This intermediate is then subjected to nucleophilic substitution reactions to introduce the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria. Its anti-inflammatory effects are linked to the inhibition of key inflammatory mediators like prostaglandins and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

680217-99-6

Molecular Formula

C8H5Cl2N3OS

Molecular Weight

262.12 g/mol

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-5-methylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C8H5Cl2N3OS/c1-15-8-13-12-7(14-8)4-2-5(9)11-6(10)3-4/h2-3H,1H3

InChI Key

YJOPLIILRKEWAF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(O1)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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